3-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-1,4-dihydrocinnolin-4-one
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Overview
Description
The compound “3-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-1,4-dihydrocinnolin-4-one” is a complex organic molecule. It contains a cinnolinone group, which is a type of heterocyclic compound, along with methylbenzenesulfonyl and methylphenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The cinnolinone core would provide a rigid, planar structure, while the methylbenzenesulfonyl and methylphenyl groups would add additional complexity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It would likely be a solid at room temperature, and its solubility would depend on the specific solvent used .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has interesting chemical properties, it could be studied for its potential use in chemical synthesis or materials science .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(4-methylphenyl)sulfonylcinnolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-15-7-11-17(12-8-15)24-20-6-4-3-5-19(20)21(25)22(23-24)28(26,27)18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCXSVRBPHGPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(=N2)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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